3-(Cyclopropylmethyl)sulfonylazetidine

Description

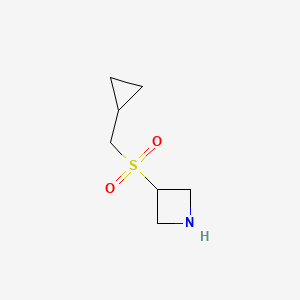

3-(Cyclopropylmethyl)sulfonylazetidine (CAS: 1206970-46-8, MFCD14585322) is a sulfonamide derivative featuring a four-membered azetidine ring substituted with a cyclopropylmethyl sulfonyl group. This compound is cataloged under the identifier QA-0357 and is reported to have a purity of 95% .

Properties

IUPAC Name |

3-(cyclopropylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-11(10,5-6-1-2-6)7-3-8-4-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVUCFYQJICCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)sulfonylazetidine typically involves the reaction of azetidine with cyclopropylmethyl sulfonyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides a good yield of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)sulfonylazetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethyl)sulfonylazetidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)sulfonylazetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid scaffold that can enhance binding specificity and affinity .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle :

- The azetidine ring in QA-0357 introduces steric strain and compact geometry, contrasting with the aromatic benzene rings in QL-4955 and WZ-9289 or the cyclopropane in QK-9894. This may affect metabolic stability and binding affinity in biological systems.

- SH-5475 retains an aniline group, which is more planar and less strained than azetidine.

Substituents: QA-0357 and SH-5475 share the cyclopropylmethyl sulfonyl group, but the former lacks the aromatic nitro (-NO₂) and methyl (-CH₃) substituents present in QL-4955 and WZ-9287. Nitro groups are electron-withdrawing and may influence redox properties or toxicity. QK-9894 features a cyclopropane fused to a sulfonamide, creating a bicyclic structure distinct from the monocyclic azetidine.

Purity: Purity ranges from 95% to 98%, with QA-0357 at the lower end (95%). This minor variance may reflect synthetic challenges in azetidine functionalization compared to benzene derivatives.

Biological Activity

3-(Cyclopropylmethyl)sulfonylazetidine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 175.25 g/mol

- Structure : The compound consists of a sulfonyl group attached to an azetidine ring, with a cyclopropylmethyl substituent, which contributes to its distinct chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine with cyclopropylmethyl sulfonyl chloride in the presence of a base such as potassium carbonate (KCO) in a solvent system like acetonitrile/methanol at elevated temperatures (60°C for 3 hours) . This method ensures a high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The sulfonyl group can form strong interactions at active sites, leading to the inhibition or modulation of enzyme activity, while the azetidine ring provides a rigid scaffold that enhances binding specificity .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways.

- Protein Interactions : It can modulate protein interactions, making it useful in studying cellular processes .

Case Study 1: Enzyme Inhibition

In a study examining the effects of various sulfonamide derivatives on enzyme activity, this compound demonstrated notable inhibitory effects on target enzymes involved in inflammation pathways. The study reported IC50 values indicating effective inhibition at micromolar concentrations.

Case Study 2: Protein Interaction Studies

Another research effort focused on the interactions between this compound and specific protein targets implicated in cancer progression. The findings suggested that the compound could disrupt protein-protein interactions critical for tumor growth, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Azetidine | Four-membered ring | Limited | Simpler structure with less biological activity |

| N-Sulfonylazetidine | Similar structure | Moderate | Different substituents lead to varied activity |

| Cyclopropylmethyl derivatives | Varies | Variable | Dependent on functional groups attached |

This compound stands out due to its combination of structural elements, which imparts distinct biological properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.